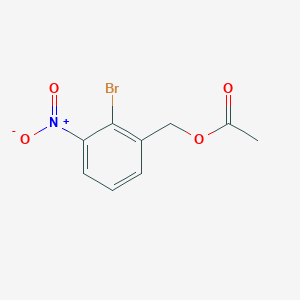

2-Bromo-3-nitrobenzyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-nitrophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-6(12)15-5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYFIMGPEOVKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Nitroaromatic Benzyl Derivatives Research

Halogenated nitroaromatic compounds are a class of chemicals characterized by the presence of one or more nitro groups and halogen atoms attached to an aromatic ring. mdpi.comnih.gov These substituents significantly influence the electron distribution and reactivity of the molecule. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The presence and position of a halogen atom further modulate this reactivity. nih.gov

2-Bromo-3-nitrobenzyl acetate (B1210297) fits squarely within this class, possessing both a bromine atom and a nitro group on the benzyl (B1604629) ring. Research into halogenated nitroaromatic compounds is driven by their utility as intermediates in the synthesis of a wide range of industrially important chemicals, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.gov For instance, halogenated nitrophenols are precursors to various pesticides. nih.gov The study of such compounds often involves exploring their synthesis, reactivity, and potential applications. A key research area is the catalytic reduction of the nitro group to an amine, which can be a challenging transformation in the presence of a labile halogen. google.com The development of selective reduction methods that preserve the halogen is a significant focus. google.com

Significance of 2 Bromo 3 Nitrobenzyl Acetate in Contemporary Organic Synthesis

2-Bromo-3-nitrobenzyl acetate (B1210297) serves as a valuable building block in modern organic synthesis. Its structure contains multiple reactive sites that can be selectively manipulated to create more complex molecules. The ester group can be hydrolyzed to the corresponding benzyl (B1604629) alcohol, the nitro group can be reduced to an amine, and the bromine atom can participate in various coupling reactions.

One of the primary applications of related bromo-nitroaromatic compounds is in the synthesis of heterocyclic compounds. For example, 2-bromo-3'-nitroacetophenone, a structurally similar ketone, is used to synthesize thiazole (B1198619) and 2-aminoimidazole derivatives. The bromine atom in these structures acts as a good leaving group in nucleophilic substitution reactions.

The synthesis of 2-Bromo-3-nitrobenzyl acetate itself involves the acetylation of the corresponding benzyl alcohol. A common synthetic route starts from 2-bromo-1-bromomethyl-3-nitrobenzene, which is reacted with a salt of acetic acid, such as potassium acetate or sodium acetate, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). prepchem.comchemicalbook.com The reaction is often heated to reflux to ensure completion. prepchem.com Purification is typically achieved through column chromatography. prepchem.comchemicalbook.com

Detailed below are examples of synthetic preparations for this compound and a related compound, highlighting the typical reagents and conditions employed.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2-bromo-1-bromomethyl-3-nitrobenzene | Potassium acetate, Tetrabutylammonium chloride | Acetonitrile | Reflux for 6 hours | (2-bromo-3-nitrophenyl)methyl acetate | Not specified |

| 1-Bromo-2-(bromomethyl)-3-nitrobenzene | Sodium Acetate (NaOAc) | Dimethylformamide (DMF) | 70 °C, overnight | 2-bromo-6-nitrobenzyl acetate | 51% (over two steps) |

This table presents data from reported synthetic procedures for this compound and a closely related isomer. prepchem.comchemicalbook.com

Evolution of Research Perspectives on Benzyl Acetate Derivatives

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the required substituents onto a pre-existing benzyl acetate or a closely related precursor in a minimal number of steps. These approaches are often favored for their atom and step economy.

Bromination of Nitrobenzyl Acetate Variants

The direct bromination of a nitrobenzyl acetate isomer, such as 3-nitrobenzyl acetate, presents a conceptually straightforward route to this compound. This electrophilic aromatic substitution would ideally involve the regioselective introduction of a bromine atom at the C2 position of the aromatic ring. The nitro group at C3 is a meta-director and strongly deactivating, while the benzyl acetate moiety is a weak ortho-, para-director and deactivating. In this scenario, the directing effects are conflicting. The strong deactivating nature of the nitro group makes electrophilic aromatic substitution challenging.

While direct bromination of 3-nitrobenzyl acetate is not a commonly reported high-yield procedure due to these conflicting directing effects and the deactivated nature of the ring, related transformations have been documented. For instance, the bromination of nitrotoluene derivatives is a well-established reaction. nih.govgoogle.comchemicalbook.com These reactions typically employ N-bromosuccinimide (NBS) with a radical initiator or elemental bromine under thermal or photochemical conditions for benzylic bromination, rather than aromatic bromination. Aromatic bromination would require a Lewis acid catalyst, and the regioselectivity would need to overcome the strong meta-directing influence of the nitro group.

Acetylation of 2-Bromo-3-nitrophenol (B27434) Analogues

An alternative direct approach involves the acetylation of a corresponding phenolic precursor. If 2-bromo-3-nitrophenol were available, its conversion to this compound would be a direct functionalization of the phenolic hydroxyl group. However, the target molecule is a benzyl acetate, not a phenyl acetate. Therefore, this pathway would first require the synthesis of 2-bromo-3-nitrobenzyl alcohol, which is then acetylated.

The acetylation of alcohols and phenols is a fundamental and widely practiced transformation in organic synthesis. niscpr.res.inmdpi.comresearchgate.net Numerous methods exist for this conversion, with acetic anhydride (B1165640) being a common and effective acetylating agent. The reaction can be catalyzed by either acids or bases, or in some cases, can proceed without a catalyst under thermal conditions. For a substrate like 2-bromo-3-nitrobenzyl alcohol, a standard procedure would involve reacting it with acetic anhydride in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid.

A general procedure for the acetylation of a substituted benzyl alcohol is presented in the table below.

| Reactants | Reagents | Conditions | Product |

| Substituted Benzyl Alcohol | Acetic Anhydride, Pyridine | Stirring at room temperature | Substituted Benzyl Acetate |

This method's applicability to 2-bromo-3-nitrobenzyl alcohol is high, making the synthesis of the alcohol the key challenge in this approach.

Multi-Step Synthetic Strategies

Multi-step syntheses provide greater flexibility in controlling the regiochemistry of substitution by introducing functional groups in a specific order. These routes often start from simpler, readily available aromatic compounds.

Sequential Nitration, Bromination, and Acetylation Protocols

A logical multi-step approach to this compound can be envisioned starting from a simple monosubstituted benzene (B151609), such as toluene. The sequence of nitration and bromination is critical to achieving the desired 1,2,3-substitution pattern. libretexts.orglibretexts.org

A plausible synthetic sequence is as follows:

Nitration of Toluene: Toluene is first nitrated to introduce a nitro group. The methyl group is an ortho-, para-director, leading to a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. 2-Nitrotoluene is the desired isomer for this synthesis.

Bromination of 2-Nitrotoluene: The next step is the bromination of 2-nitrotoluene. The methyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The directing effects are synergistic, favoring substitution at the 3- and 5-positions. Bromination would therefore be expected to yield 2-bromo-3-nitrotoluene (B170676) and/or 6-bromo-3-nitrotoluene. To achieve the desired 2-bromo-3-nitro substitution pattern, a different strategy starting from a different precursor is often necessary.

Benzylic Bromination: Assuming 2-bromo-3-nitrotoluene can be synthesized, the methyl group is then brominated at the benzylic position, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile). nih.gov This yields 2-bromo-3-nitrobenzyl bromide.

Acetylation: Finally, the benzyl bromide is converted to the acetate. This is a nucleophilic substitution reaction where the bromide is displaced by an acetate anion, typically from a salt like potassium acetate or sodium acetate. prepchem.comchemicalbook.com

A successful synthesis of (2-bromo-3-nitrophenyl)methyl acetate has been reported starting from 2-bromo-1-bromomethyl-3-nitrobenzene, which is an intermediate that would be formed in the sequence described above. prepchem.com The reaction with potassium acetate in acetonitrile (B52724) provides the final product.

| Starting Material | Reagents | Conditions | Yield | Reference |

| 2-bromo-1-bromomethyl-3-nitrobenzene | Potassium acetate, Tetrabutylammonium chloride | Acetonitrile, Reflux | Not explicitly stated for this step | prepchem.com |

Functional Group Interconversion from Precursor Molecules

This strategy involves synthesizing a molecule with the correct substitution pattern and then converting one of the functional groups into the desired acetate.

A key precursor for the synthesis of this compound is 2-bromo-3-nitrobenzyl alcohol. This alcohol can be prepared through the reduction of a corresponding carboxylic acid or aldehyde. The synthesis of 2-bromo-3-nitrobenzoic acid has been documented and can serve as a starting point. orgsyn.orgrsc.org

The reduction of a carboxylic acid to a primary alcohol typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane (B79455) reagent. masterorganicchemistry.com Following the reduction to 2-bromo-3-nitrobenzyl alcohol, the final step is acetylation as described in section 2.1.2.

A representative reaction scheme is shown below:

Synthesis of 2-Bromo-3-nitrobenzoic acid: This can be prepared by methods such as the nitration of 2-bromobenzoic acid. orgsyn.org

Reduction to 2-Bromo-3-nitrobenzyl alcohol: The carboxylic acid is reduced to the corresponding benzyl alcohol.

Acetylation to this compound: The alcohol is then acetylated using standard methods.

The following table outlines the reagents for the reduction and acetylation steps.

| Step | Starting Material | Reagents | Product |

| Reduction | 2-Bromo-3-nitrobenzoic acid | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-Bromo-3-nitrobenzyl alcohol |

| Acetylation | 2-Bromo-3-nitrobenzyl alcohol | Acetic anhydride, Pyridine | This compound |

This multi-step approach, while potentially longer, offers a reliable pathway to the target compound by leveraging well-established and high-yielding functional group transformations.

Routes from 2-Bromo-3-nitrobenzoic Acid Derivatives

The synthesis of this compound from 2-bromo-3-nitrobenzoic acid is a multi-step process that hinges on two key transformations: the reduction of the carboxylic acid functional group and the subsequent acetylation of the resulting alcohol. While a single-pot conversion is not commonly documented, a reliable two-step pathway can be established based on standard organic chemistry principles.

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid

The initial step involves the chemoselective reduction of the carboxylic acid moiety in 2-bromo-3-nitrobenzoic acid to a primary alcohol, yielding 2-bromo-3-nitrobenzyl alcohol. This transformation requires a reducing agent capable of acting on the carboxylic acid without affecting the nitro group or the aryl bromide. Borane complexes are particularly effective for this purpose. For instance, a borane tetrahydrofuran (B95107) (BH3·THF) complex can be employed to reduce the benzoic acid. google.comvanderbilt.edu This reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selectivity and high yield. google.com The tolerance of borane reagents for nitro and halogen functional groups makes this a viable strategy. orgsyn.orgacs.org

Step 2: Acetylation of 2-Bromo-3-nitrobenzyl Alcohol

The intermediate, 2-bromo-3-nitrobenzyl alcohol, is then converted to the final product, this compound, through acetylation. biosynth.com This is a standard esterification reaction where the hydroxyl group of the alcohol attacks an acetylating agent. A common and effective method involves reacting the alcohol with acetic anhydride. mdpi.comresearchgate.net This reaction can be performed under catalyst-free and solvent-free conditions, often requiring moderate heat to proceed to completion. mdpi.comresearchgate.net Alternatively, the reaction can be catalyzed by either acid or base. The use of an amine base, for example, can significantly accelerate the reaction rate. nih.gov Another documented method for a similar transformation involves reacting a benzyl halide with potassium acetate in a polar aprotic solvent like acetonitrile, often with the aid of a phase-transfer catalyst to facilitate the reaction.

Optimization of Reaction Parameters in this compound Synthesis

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. The optimization would focus on the individual steps of reduction and acetylation.

Optimization of the Reduction Step:

For the reduction of 2-bromo-3-nitrobenzoic acid, several parameters can be fine-tuned. The choice and stoichiometry of the reducing agent are paramount. While borane-THF is effective, other borane sources like borane-ammonia complexes have also been used for reducing substituted benzoic acids, sometimes in the presence of a catalyst like titanium tetrachloride (TiCl4) to enhance reactivity. orgsyn.org

Key parameters for optimization include:

Solvent: Tetrahydrofuran (THF) is a common choice, but other ethers like diethyl ether could be screened. orgsyn.orgsci-hub.se

Temperature: The reaction may be initiated at a lower temperature (e.g., 10°C) during the addition of the reducing agent and then allowed to proceed at a higher temperature (e.g., 20-30°C or reflux) to ensure completion. google.comsci-hub.se

Reaction Time: Monitoring the reaction via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, which can range from several hours to overnight. google.com

Stoichiometry: The molar ratio of the reducing agent to the carboxylic acid must be carefully controlled to ensure complete conversion without excessive use of reagents. sci-hub.se

Optimization of the Acetylation Step:

The acetylation of 2-bromo-3-nitrobenzyl alcohol can be optimized by examining the influence of catalysts, temperature, and reaction time. Studies on the acetylation of benzyl alcohol derivatives provide a model for this optimization. nii.ac.jpresearchgate.net

The following table summarizes key variables and findings from model acetylation reactions, which could be applied to the synthesis of this compound.

The data suggests that for substrates bearing electron-withdrawing groups, such as the nitro group in 2-bromo-3-nitrobenzyl alcohol, slightly longer reaction times or higher temperatures may be necessary to achieve quantitative conversion. mdpi.comresearchgate.net

Stereochemical Considerations in this compound Synthesis

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. Key concepts include chirality, enantiomers, and diastereomers.

The molecular structure of this compound is fundamentally achiral. A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter or chiral center. A common type of stereocenter is a carbon atom bonded to four different substituent groups.

In the case of this compound, the benzylic carbon atom (the carbon of the -CH₂- group) is bonded to:

A 2-bromo-3-nitrophenyl group

An oxygen atom of the acetate group

A hydrogen atom

A second hydrogen atom

Since the benzylic carbon is bonded to two identical hydrogen atoms, it does not meet the criteria for a chiral center. Consequently, the molecule does not have any stereoisomers (enantiomers or diastereomers). The synthesis of an achiral compound from achiral precursors does not require any stereochemical control, as there is no possibility of forming different stereoisomers.

Nucleophilic Substitution Reactions

The presence of a bromine atom on the aromatic ring, activated by an adjacent nitro group, renders the compound susceptible to nucleophilic substitution reactions.

Reactivity at the Bromine Center

The bromine atom in this compound is an aryl bromide. Its reactivity towards nucleophiles is governed by the mechanism of Nucleophilic Aromatic Substitution (SNAr). The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The nitro group (—NO2), being a powerful electron-withdrawing group, significantly activates the ring towards nucleophilic attack. nih.gov Although activation is strongest when the withdrawing group is positioned ortho or para to the leaving group, a meta-positioned nitro group, as in this compound, still enhances reactivity compared to an unactivated aryl bromide.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the nitro group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

In some cases, particularly with intramolecular reactions, this reactivity can be harnessed for the synthesis of complex heterocyclic structures. For instance, studies on closely related 3-oxo-2-(2'-pyridyl)-3-(2'-halophenyl)propanoates have shown that the bromo-substituent can be displaced via an intramolecular ipso substitution reaction upon heating, leading to the formation of benzo[c]quinolizinium salts. acs.org

Investigations with Diverse Nucleophiles (e.g., Amines, Thiols)

The activated nature of the C-Br bond allows for substitution by a variety of nucleophiles, including amines and thiols. These reactions are fundamental in forging new carbon-nitrogen and carbon-sulfur bonds.

Reactions with Amines: Primary and secondary amines can act as effective nucleophiles to displace the aryl bromide. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene, a related heterocyclic system, with various amines in DMF resulted in the formation of the expected 3-amino-2-nitrobenzo[b]thiophene derivatives. rsc.org However, this study also highlighted the potential for complex reaction pathways, as an unexpected rearranged isomer, 2-amino-3-nitrobenzo[b]thiophene, was also formed. rsc.org This suggests that while direct substitution is expected for this compound, the potential for side reactions or rearrangements should be considered.

Reactions with Thiols: Thiolates (RS⁻), generated from thiols by deprotonation with a base, are excellent nucleophiles for SNAr reactions. The reaction would proceed by the attack of the thiolate on the bromine-bearing carbon, leading to the formation of a 2-(alkylthio)- or 2-(arylthio)-3-nitrobenzyl acetate derivative. The reactivity of thiols in acetylation reactions, a related process involving nucleophilic attack, is well-documented, with thiophenols readily participating. researchgate.netmdpi.com

The table below summarizes the expected outcomes of nucleophilic substitution with representative nucleophiles based on established reactivity principles.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Amine | Piperidine | 2-(Piperidin-1-yl)-3-nitrobenzyl acetate | SNAr |

| Thiol | Thiophenol + Base | 2-(Phenylthio)-3-nitrobenzyl acetate | SNAr |

| Azide | Sodium Azide (NaN₃) | 2-Azido-3-nitrobenzyl acetate | SNAr |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amine is one of the most significant transformations in synthetic organic chemistry, providing access to anilines which are key building blocks. acs.org The challenge lies in achieving this reduction selectively in the presence of other reducible groups like the aryl bromide and the ester.

Mechanistic Studies of Nitro Group to Amine Transformations

The reduction of an aromatic nitro group to a primary amine is a six-electron process. The generally accepted mechanism, first proposed by Haber based on electrochemical studies, involves a stepwise reduction pathway. unimi.it The reaction can proceed via two main routes:

The Direct Route: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is finally reduced to the amine (Ar-NH₂). acs.orgunimi.itorientjchem.org

The Condensation Route: This pathway involves the condensation of the nitroso intermediate (Ar-NO) with the hydroxylamine intermediate (Ar-NHOH) to form an azoxy compound (Ar-N(O)=N-Ar). The azoxy species is then successively reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the aniline. unimi.it

The predominant pathway can depend on the specific catalyst and reaction conditions used. For most catalytic hydrogenations, the direct route through the hydroxylamine is considered the primary mechanism. orientjchem.org

Selective Reduction Methodologies

A variety of methods have been developed for the chemoselective reduction of nitroarenes, which tolerate sensitive functional groups such as halogens and esters. This is crucial for the successful transformation of this compound into 2-bromo-3-aminobenzyl acetate.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a metal catalyst.

Fe/CaCl₂ with Hydrazine Hydrate: This system efficiently reduces nitroarenes in the presence of halides, carbonyls, nitriles, and esters. organic-chemistry.org

Hydrazine Glyoxylate with Zinc or Magnesium: This inexpensive and effective system selectively reduces aromatic nitro groups at room temperature, leaving halogens and esters untouched. niscpr.res.in

Catalytic Hydrogenation:

Pd/C with H₂: Palladium on carbon is a classic catalyst for nitro reduction. With careful control of conditions, it can be highly selective, and the reaction is known to tolerate aryl halides (Cl, Br). organic-chemistry.orgrsc.org

Pt NPs with H₂: Platinum nanoparticles have also been shown to chemoselectively reduce functionalized nitroarenes, tolerating halogens and carbonyl groups. rsc.org

Metal-Based Reductions:

NaBH₄-FeCl₂: This combination has been shown to be a key reductant for the selective reduction of nitro groups on aromatic rings while leaving ester groups intact, providing excellent yields. researchgate.net

TMDS/Fe(acac)₃: The system of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with an iron catalyst selectively reduces nitroarenes to amines, showing good tolerance for aryl-bromide and ester functionalities. researchgate.net

The table below details several selective reduction methods applicable to this compound.

| Reagent System | Hydrogen Source | Catalyst | Key Features | Reference(s) |

| NaBH₄-FeCl₂ | NaBH₄ | FeCl₂ | High chemoselectivity for nitro group over esters. | researchgate.net |

| Hydrazine Glyoxylate | Hydrazine | Zn or Mg powder | Rapid, selective reduction at room temp; tolerates halogens and esters. | niscpr.res.in |

| H₂ | H₂ gas (1 atm) | Pd/C | Widely used, tolerates aryl bromides. | organic-chemistry.orgrsc.org |

| Hydrazine Hydrate | Hydrazine Hydrate | Fe/CaCl₂ | Tolerates a wide range of functional groups including esters and halides. | organic-chemistry.org |

| TMDS | TMDS | Fe(acac)₃ | Selective for nitro group over aryl-bromide and ester groups. | researchgate.net |

Ester Hydrolysis and Transesterification of the Acetate Moiety

The acetate group is the third reactive center of the molecule, susceptible to hydrolysis and transesterification reactions, which involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis: The hydrolysis of the ester to the corresponding benzyl alcohol can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The reaction is an equilibrium and typically does not go to completion unless a large excess of water is used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The process is effectively irreversible because the carboxylic acid produced is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol. The products are the carboxylate salt and the alcohol. libretexts.org The mechanism for base-catalyzed hydrolysis of benzoate (B1203000) esters is generally considered to be the BAC2 mechanism, where the rate-determining step is the addition of the hydroxide ion to the carbonyl carbon. nih.gov

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would mean reacting it with a different alcohol (R'—OH) to produce 2-bromo-3-nitrobenzyl R'-oate.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for transesterification. Studies have been performed on the NHC-catalyzed transesterification of various substituted benzyl acetates, including 3-nitrobenzyl alcohol, with other alcohols like benzyl alcohol. wisc.edu This indicates a viable pathway for modifying the ester group of the target molecule under relatively mild conditions.

Enzyme Catalysis: Lipases are frequently used for the kinetic resolution of racemic alcohols via enantioselective transesterification or hydrolysis of their corresponding esters. researchgate.net This method could potentially be applied to achieve enantioselective transformations if a chiral center were present or introduced.

The following table summarizes the conditions for hydrolysis and transesterification.

| Transformation | Reagents | Catalyst | Products |

| Acidic Hydrolysis | H₂O (excess) | H₂SO₄ or HCl | 2-Bromo-3-nitrobenzyl alcohol + Acetic acid |

| Basic Hydrolysis | NaOH or KOH | (Reactant) | 2-Bromo-3-nitrobenzyl alcohol + Sodium or Potassium acetate |

| Transesterification | R'—OH (e.g., Ethanol) | N-Heterocyclic Carbene | 2-Bromo-3-nitrobenzyl alcohol + Ethyl acetate |

Electrophilic Aromatic Substitution Dynamics on the Benzene Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the nitro group (-NO2) and the bromine atom (-Br). lkouniv.ac.inmsu.edu Both substituents decrease the nucleophilicity of the aromatic ring, making reactions with electrophiles more difficult compared to benzene itself. libretexts.org

The directing effects of these substituents are crucial in determining the regioselectivity of any potential EAS reaction.

Nitro Group (-NO2): This is a powerful deactivating group and a meta-director. lkouniv.ac.in It strongly withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the positions meta to it (C-5).

Bromo Group (-Br): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion). lkouniv.ac.inlibretexts.org The bromo group at C-2 would direct incoming electrophiles to the C-4 and C-6 positions.

Benzyl Acetate Group (-CH2OAc): This group is generally considered to be weakly deactivating and an ortho-, para-director. However, its influence is significantly less pronounced than that of the nitro and bromo groups directly attached to the ring.

When multiple substituents are present, the directing power of the strongest activating group typically dominates. However, in this case, both primary substituents are deactivating. The directing effects are therefore in conflict. The nitro group directs to C-5, while the bromo group directs to C-4 and C-6. Generally, Friedel-Crafts reactions (alkylation and acylation) are not feasible on strongly deactivated rings like this one. lkouniv.ac.in For other electrophilic reactions like further nitration or halogenation, substitution is expected to be sluggish and occur at the positions least deactivated. The positions ortho and para to the bromo group (C-4, C-6) are favored over the position meta to the nitro group (C-5), as the halogen's resonance donation, though weak, provides some stabilization to the reaction intermediate that the nitro group does not. lkouniv.ac.in Steric hindrance from the adjacent substituents would likely favor substitution at the C-6 position over the C-4 position.

| Substituent on Ring | Position | Activating/Deactivating Effect | Directing Influence | Governing Electronic Effect |

|---|---|---|---|---|

| -Br | C-2 | Deactivating | Ortho, Para (to C-4, C-6) | Inductive (deactivating), Resonance (directing) |

| -NO₂ | C-3 | Strongly Deactivating | Meta (to C-5) | Inductive & Resonance (deactivating/directing) |

| -CH₂OAc | C-1 | Weakly Deactivating | Ortho, Para (to C-2, C-6) | Inductive |

Rearrangement Reactions and Associated Mechanistic Studies

While a wide variety of rearrangement reactions are known in organic chemistry, specific studies detailing rearrangements of this compound are not extensively documented in the chemical literature. However, the structural motifs present in the molecule suggest theoretical possibilities for such transformations under certain conditions.

For instance, the Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) that involves the migration of an aryl group. cdnsciencepub.com Given the electron-deficient nature of the nitro- and bromo-substituted benzene ring, it is conceivable that a suitably positioned nucleophile within a derivative of this compound could initiate such a rearrangement. This remains a hypothetical pathway for this specific substrate without direct experimental validation.

Other classes of rearrangements, such as the Baeyer-Villiger, Dakin, or Schmidt reactions, are typically associated with ketones or aldehydes and are not directly applicable to this compound in its ground state. wiley-vch.deacs.org Similarly, rearrangements involving carbocation intermediates, like the pinacol (B44631) rearrangement, are not relevant here. nih.gov Any potential rearrangement would likely require prior transformation of the acetate or nitro group to generate a reactive intermediate capable of initiating an intramolecular migration.

Photochemical and Other Radical-Initiated Transformations

The 2-nitrobenzyl functional group is a well-established photolabile protecting group, often used in organic synthesis and for creating "caged" biological molecules. researchgate.netwiley-vch.de Upon irradiation with UV light (typically >300 nm), the benzyl-oxygen bond of a 2-nitrobenzyl ester or ether undergoes cleavage. wiley-vch.de This reactivity is directly applicable to this compound.

The established mechanism for this photolysis proceeds through the following key steps:

Absorption of a photon excites the nitro group.

The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH2- group), forming an aci-nitro intermediate. wiley-vch.de

This transient intermediate undergoes a series of electronic and atomic rearrangements.

The final step involves cleavage of the benzylic C-O bond, releasing the protected molecule (acetic acid in this case) and forming a 2-nitroso-substituted carbonyl compound.

For this compound, this photochemical transformation would yield acetic acid and 2-bromo-3-nitrosobenzaldehyde as the primary products. The efficiency of this process, defined by its quantum yield, is influenced by the specific substitution pattern on the aromatic ring. wiley-vch.de

| Starting Material | Conditions | Expected Major Products | Reaction Type |

|---|---|---|---|

| This compound | UV Irradiation (e.g., >300 nm) | 2-Bromo-3-nitrosobenzaldehyde, Acetic acid | Photochemical Cleavage |

Investigations into Cyclization Reactions Involving this compound Moieties

The substituents on this compound provide functionality ripe for intramolecular cyclization reactions, particularly following a chemical modification of the nitro group. The reduction of an aromatic nitro group is a common strategy for initiating cyclization, as it can be converted to nitroso, hydroxylamino, or amino functionalities, all of which are nucleophilic. nih.gov

A prominent synthetic strategy involves the reductive cyclization of ortho-substituted nitroarenes. acs.org In the case of this compound, the nitro group is not directly ortho to the benzyl acetate sidechain. However, a related cyclization pathway can be envisioned. If the nitro group at C-3 is reduced, the resulting amino group at C-3 could potentially act as a nucleophile. For a ring to form, this nucleophile would need to attack an electrophilic center.

A more plausible pathway involves the reduction of the nitro group to an amine, followed by an intramolecular nucleophilic attack of the newly formed amino group on the benzylic carbon, displacing the acetate as a leaving group. This would result in the formation of a five-membered heterocyclic ring fused to the benzene ring. For example, reduction with a reagent like zinc or iron in acidic media could generate 3-amino-2-bromobenzyl alcohol (after hydrolysis of the acetate), which could then be induced to cyclize. Alternatively, specific reducing agents could facilitate a direct cyclization cascade. For example, reagents like TiCl₃ are known to mediate the reductive cyclization of 2-nitrophenyl substituted alkenes. nih.gov A similar principle could be applied to derivatives of this compound to synthesize novel heterocyclic systems.

| Reaction Type | Key Reagent/Condition | Reactive Intermediate | Potential Cyclized Product Class |

|---|---|---|---|

| Reductive Cyclization | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Amino-2-bromobenzyl moiety | Benzisothiazole derivatives (after further steps) or other fused heterocycles |

| Reductive Cyclization | Metal/Acid (e.g., Fe/HCl) | 3-Amino-2-bromobenzyl moiety | Fused N-heterocycles |

| Tandem Reduction-Cyclization | TiCl₃ | Nitro-radical anion or nitrene | Indoline or other fused heterocyclic derivatives |

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Nitrobenzyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Bromo-3-nitrobenzyl acetate (B1210297), DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometric Parameters for 2-Bromo-3-nitrobenzyl Acetate

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 120.5 |

| C-N | 1.48 | C-C-N | 118.9 |

| N-O | 1.23 | O-N-O | 124.3 |

| C-O (ester) | 1.35 | C-O-C | 117.8 |

| C=O (ester) | 1.21 | O=C-O | 125.6 |

Note: The data presented in this table are representative values derived from theoretical calculations for similar molecular structures and are intended for illustrative purposes.

DFT calculations are instrumental in predicting the reactivity of this compound. By analyzing the electronic properties derived from the wave function, such as atomic charges and orbital energies, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. The presence of the electron-withdrawing nitro group (-NO2) and the bromine atom significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Theoretical calculations can model the transition states and reaction energy profiles for potential reactions, providing insights into reaction mechanisms and kinetics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.comyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity taylorandfrancis.com. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the acetate group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated around the nitro group and the carbon atoms of the aromatic ring, which are electron-deficient areas.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 5.40 |

Note: These values are hypothetical and representative for a molecule with this structure, calculated at a typical DFT level of theory.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species wolfram.comyoutube.com. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. Blue areas indicate regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential wolfram.com.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and acetate groups, highlighting their nucleophilic character. A positive potential (blue) would be expected around the hydrogen atoms of the benzyl (B1604629) group and near the carbon atom attached to the bromine, indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds wikipedia.orgwisc.edu. This method allows for the quantification of delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals wisc.edu.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on acetate | σ*(C-O) | 15.2 |

| LP(O) on nitro | π*(C=C) of ring | 8.5 |

| π(C=C) of ring | π*(C=C) of ring | 20.1 |

Note: The data presented are illustrative examples of the types of interactions and stabilization energies that would be expected from an NBO analysis.

Conformational Analysis and Energy Landscape Studies

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily around the ester group and the benzyl C-C bond, leading to the possibility of multiple stable conformations (conformers).

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformers and the energy barriers for interconversion between them. This is typically done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating dihedral angles. The results provide a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These calculated frequencies can be correlated with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ester and the N-O stretches of the nitro group.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By comparing these predicted shifts with experimental NMR data, the accuracy of the computed molecular geometry can be assessed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the in-silico exploration of potential reaction pathways. By simulating the interactions between molecules, chemists can build a step-by-step picture of how reactants are converted into products. For this compound, this would typically involve modeling its reactions, such as nucleophilic substitution at the benzylic carbon or hydrolysis of the ester group. Density Functional Theory (DFT) is a popular and effective method for these types of calculations, providing a good balance between accuracy and computational cost. hakon-art.com

A key aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. Computationally, this involves locating the specific molecular geometry that represents the energetic barrier between reactants and products. For a reaction involving this compound, such as a substitution reaction, the transition state would feature partially formed and partially broken bonds. pearson.com The geometry and energetic properties of this transient structure are critical for determining the reaction rate. Advanced computational techniques can precisely calculate the structure and energy of these transition states, providing a deeper understanding of the reaction kinetics.

By mapping the energy of the system as the reaction progresses, a detailed energetic profile, or reaction coordinate diagram, can be constructed. This profile illustrates the energy changes from reactants, through transition states, to intermediates and finally to products. For this compound, this would allow for the comparison of different potential reaction pathways. For instance, the energetic barriers for different nucleophiles attacking the molecule could be calculated to predict which reaction would be more favorable. tsijournals.com The difference in energy between the reactants and the transition state (the activation energy) is a crucial parameter that can be directly related to the reaction rate.

Quantum Chemical Descriptors and Their Significance in Chemical Reactivity

Several key quantum chemical descriptors are particularly useful:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness. These concepts are useful in predicting the nature of interactions between molecules.

Electrophilicity Index (ω): This global reactivity descriptor provides a measure of the energy lowering of a system when it accepts electrons from the environment. hakon-art.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The calculation of these descriptors for this compound would allow for predictions about its reactivity in various chemical environments. For example, the electrophilicity index could be used to compare its reactivity towards a series of nucleophiles.

Below is an interactive data table summarizing some of the key quantum chemical descriptors and their significance.

| Descriptor | Symbol | Significance in Chemical Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ΔE | Indicator of chemical stability and reactivity. |

| Chemical Potential | μ | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness; relates to polarizability. |

| Electrophilicity Index | ω | Measure of the capacity to act as an electrophile. |

Applications of 2 Bromo 3 Nitrobenzyl Acetate in Advanced Organic Synthesis

Role as a Versatile Intermediate in Fine Chemical Synthesis

The utility of 2-Bromo-3-nitrobenzyl acetate (B1210297) as a versatile intermediate stems from the distinct reactivity of its functional groups. The benzyl (B1604629) acetate can be hydrolyzed to the corresponding 2-bromo-3-nitrobenzyl alcohol, which can be further oxidized to 2-bromo-3-nitrobenzaldehyde. This aldehyde is a precursor for various condensation and addition reactions. For instance, it can undergo reactions to form 2,4-dinitrophenylhydrazones, which are used for the identification and characterization of aldehydes and ketones byjus.com.

The nitro group can be reduced to an amine, yielding 2-bromo-3-aminobenzyl acetate, a trifunctional building block. This transformation opens pathways to a host of derivatives, including amides, sulfonamides, and diazotized compounds, which are themselves pivotal intermediates. Furthermore, the presence of both a bromine atom and a nitro group on the benzene (B151609) ring activates the molecule for various transformations, including nucleophilic aromatic substitution under specific conditions.

The oxidation of related nitrotoluenes in acetic anhydride (B1165640) can yield nitrobenzyl acetates, highlighting a synthetic route to this class of compounds and their role as stable intermediates that can be carried forward to alcohols or aldehydes as needed researchgate.net. This controlled oxidation and functional group manipulation underscores the compound's role in the deliberate, stepwise synthesis of fine chemicals.

Building Block for Complex Molecule Construction

The strategic arrangement of functional groups in 2-Bromo-3-nitrobenzyl acetate makes it an excellent scaffold for constructing complex molecules. The bromine atom serves as a handle for introducing carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, while the nitro and acetate groups can be transformed to introduce further complexity.

For example, the synthesis of pharmacologically active ortho-substituted anilines often relies on precursors containing a halogen ortho to a protected or masked amino group nih.gov. By reducing the nitro group of this compound to an aniline, the resulting compound becomes a key precursor for molecules that are investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or phosphodiesterase-4 (PDE4) nih.gov. The ability to perform reactions selectively at the bromine atom, followed by modification of the nitro and acetate groups, allows for the systematic buildup of molecular complexity.

Precursor for Nitrogen and Oxygen Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active molecules scispace.comnih.govmdpi.com. This compound serves as a valuable precursor for both nitrogen and oxygen-containing heterocycles.

Nitrogen Heterocycles: The synthesis of nitrogen heterocycles often involves the strategic use of ortho-substituted nitroarenes. The nitro group can be reduced to an amine, which can then act as a nucleophile in an intramolecular cyclization reaction. For example, the bromine atom can be displaced by a suitable nucleophile to introduce a side chain. Subsequent reduction of the nitro group and cyclization can lead to the formation of various heterocyclic systems. The presence of bromo and nitro groups in related structures like α-bromonitrostyrenes makes them highly reactive reagents for assembling diverse heterocyclic compounds such as pyrroles, pyrazoles, and isooxazolines researchgate.net. A similar strategy can be envisioned for this compound, where the functional groups are poised for cyclization after appropriate modifications.

A concrete example of such a cyclization is seen with the related compound 2-bromo-3-nitrobenzyl alcohol, which reacts with sodium diselenide (Na₂Se₂) to afford 7-nitro-1,2-benzisoselenole(3H) through an intramolecular nucleophilic substitution researchgate.net. This demonstrates the potential for the 2-bromo-3-nitrobenzyl scaffold to form heterocyclic rings.

Oxygen Heterocycles: Oxygen heterocycles can also be synthesized from this precursor iajpr.com. Hydrolysis of the acetate to the alcohol provides a nucleophilic hydroxyl group. This group can participate in intramolecular etherification reactions, such as a Williamson ether synthesis, if a suitable electrophilic center is introduced by modifying the bromine atom's position. For example, a cross-coupling reaction at the bromine site could introduce a side chain with a leaving group, setting the stage for ring closure to form a benzofuran (B130515) or related oxygen-containing ring system.

| Heterocycle Type | Key Transformation | Potential Product Class |

| Nitrogen Heterocycle | 1. Nitro group reduction to amine. 2. Intramolecular cyclization. | Indoles, Quinolines |

| Oxygen Heterocycle | 1. Acetate hydrolysis to alcohol. 2. Intramolecular etherification. | Benzofurans |

| Sulfur/Selenium Heterocycle | Intramolecular nucleophilic substitution. | Benzisothiazoles, Benzisoselenoles |

Reagent in Cross-Coupling Reactions and Related Methodologies

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds rsc.org. The electron-withdrawing nitro group can influence the reactivity of the aryl bromide in these transformations.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond. This method is highly versatile and tolerates a wide range of functional groups nih.gov. Coupling this compound with an aryl or alkyl boronic acid would yield a substituted 3-nitrobenzyl acetate.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group. This is a powerful method for synthesizing aryl alkynes, which are themselves versatile intermediates nih.gov.

Heck Coupling: Reaction with alkenes to form a substituted styrene (B11656) derivative.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond, replacing the bromine with an amino group.

These reactions demonstrate the compound's utility in building more complex aromatic structures by selectively forming new bonds at the bromine position.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | 2-R-3-nitrobenzyl acetate |

| Sonogashira | R-C≡CH | 2-(R-C≡C)-3-nitrobenzyl acetate |

| Heck | Alkene | 2-(alkenyl)-3-nitrobenzyl acetate |

| Buchwald-Hartwig | R₂NH | 2-(R₂N)-3-nitrobenzyl acetate |

Development of Functionalized Derivatives for Material Science Research

The functional handles on this compound allow for its derivatization into molecules with potential applications in material science. For example, functionalized bromo-aryl aldehydes have been converted into azide-containing fluorophores chemrxiv.org. These azides can then be used in copper-catalyzed "click" chemistry to attach the molecule to polymers, surfaces, or biomolecules. A similar transformation of this compound, by first converting the bromine to an azide, would produce a "clickable" scaffold.

The nitro group also offers possibilities for creating functional materials. Its reduction to an amine provides a site for polymerization or for attachment to polymer backbones, potentially creating materials with unique electronic or optical properties. The high dipole moment associated with the nitroaromatic system could be exploited in the design of nonlinear optical materials.

Utilization in Peptide Synthesis as a Coupling Component

While not a standard amino acid, the scaffold of this compound can be derivatized for use in peptide chemistry. The benzyl group is a common motif in protecting groups and other reagents used in solid-phase peptide synthesis (SPPS) youtube.comacs.org.

One potential application is its use as a specialized linker or scaffold. The acetate group can be hydrolyzed and further modified. For instance, conversion to a bromoacetate (B1195939) would create a reactive handle capable of alkylating nucleophilic side chains, such as the thiol of a cysteine residue nih.gov. This could be used for cyclizing peptides or for conjugating peptides to other molecules nih.gov.

Furthermore, nitrobenzyl groups are known in peptide chemistry as photolabile protecting groups. While this compound itself is not a protecting group, its core structure is related to linkers and protectors that can be cleaved under UV light, allowing for the controlled release of a synthesized peptide from a solid support or the deprotection of a side chain under mild, non-acidic conditions. This connection suggests its potential as a starting material for developing novel photolabile reagents for peptide synthesis.

Emerging Research Directions and Future Perspectives for 2 Bromo 3 Nitrobenzyl Acetate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of functionalized aromatic compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is poised to focus on developing more sustainable and efficient synthetic pathways to 2-Bromo-3-nitrobenzyl acetate (B1210297). These efforts are likely to concentrate on green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents.

Key research directions include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for nitration, bromination, and esterification reactions. The focused heating effect of microwaves can enhance reaction kinetics, leading to cleaner and more efficient processes.

Use of Solid-Supported Reagents: Employing solid-supported brominating or nitrating agents can simplify product purification, as the spent reagents can be removed by simple filtration. This minimizes the use of solvents for extraction and chromatography.

Biocatalysis: The use of enzymes, such as lipases for the esterification step or novel oxidoreductases for functional group transformations, could offer highly selective and environmentally benign synthetic routes. acs.org Biocatalytic methods operate under mild conditions (ambient temperature and pressure) and can reduce the need for protecting groups, thereby shortening synthetic sequences. acs.org

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |

| Bromination | Elemental Bromine (Br₂) in CCl₄ | N-Bromosuccinimide (NBS) with a catalyst; Cetyltrimethylammonium tribromide (CTMATB) researchgate.net | Reduced toxicity; Improved handling and safety; Higher selectivity. |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Solid acid catalysts; Nitrating agents in ionic liquids | Minimized corrosive waste; Easier separation; Potential for catalyst recycling. |

| Esterification | Fischer esterification with strong acid catalyst | Lipase-catalyzed esterification; Microwave-assisted synthesis | Mild reaction conditions; High selectivity acs.org; Reduced reaction times and energy consumption. |

Exploration of Catalytic Asymmetric Transformations Involving the Compound

Catalytic asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds crucial for pharmaceuticals and materials science. researcher.life While 2-Bromo-3-nitrobenzyl acetate itself is not chiral, its structure can be incorporated into substrates for asymmetric reactions or used as a key reagent in stereoselective transformations.

Future research could explore:

Asymmetric Hydrogenation: A derivative of this compound containing a prochiral double bond could be a substrate for asymmetric hydrogenation, creating chiral centers with high enantioselectivity using catalysts based on rhodium, ruthenium, or iridium.

Derivatization for Chiral Ligand Synthesis: The aromatic ring of the compound could serve as a scaffold for the synthesis of novel chiral ligands. The bromo and nitro groups offer handles for further chemical modification to build complex, sterically demanding structures that can coordinate with metals for asymmetric catalysis.

Organocatalysis: The compound could be used in reactions promoted by small organic molecules (organocatalysts). For instance, its benzyl (B1604629) group could be involved in stereoselective additions to aldehydes or imines, guided by a chiral catalyst.

Advanced Mechanistic Studies using Isotopic Labeling and Real-time Spectroscopic Methods

A deep understanding of reaction mechanisms is critical for optimizing existing processes and discovering new reactivity. The photo-labile nature of ortho-nitrobenzyl compounds is well-documented, and this property is expected to be present in this compound. Advanced analytical techniques can provide unprecedented insight into the transient species and reaction pathways involved in its transformations.

Promising avenues for investigation include:

Isotopic Labeling Studies: Synthesizing the compound with isotopes such as ¹³C, ¹⁵N, ¹⁸O, or ²H at specific positions allows for the precise tracking of atoms throughout a chemical reaction. nih.govresearchgate.net This is a powerful tool for elucidating complex rearrangement mechanisms, such as those involved in the photochemical cleavage of the ester group. By analyzing the product distribution of isotopically labeled precursors using mass spectrometry or NMR, researchers can confirm bond-breaking and bond-forming events. researchgate.net

Real-time Spectroscopic Monitoring: Techniques like transient absorption spectroscopy, time-resolved infrared spectroscopy, and in-situ NMR can monitor reactions as they happen. This would be particularly valuable for studying the photochemical properties of this compound, allowing for the direct observation of short-lived excited states and reactive intermediates that are central to its photo-responsive behavior.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and process control. nih.govresearchgate.net The synthesis of this compound, which may involve highly exothermic or hazardous steps like nitration, is an ideal candidate for adaptation to flow platforms. nih.gov

Future work in this area would focus on:

Multi-step Telescoped Synthesis: Developing a continuous flow process where the sequential nitration, bromination, and esterification steps are linked without the need to isolate intermediates. nih.gov This approach improves efficiency and minimizes manual handling of potentially hazardous materials.

Automated Optimization: Integrating flow reactors with automated systems that can systematically vary reaction parameters (temperature, residence time, stoichiometry) and use online analytics (e.g., HPLC, IR) to rapidly identify optimal conditions. thieme-connect.de

Photochemistry in Flow: Utilizing specialized flow photoreactors to precisely control the irradiation time and wavelength for reactions involving the photo-labile ortho-nitrobenzyl group. This enhances the safety and efficiency of photochemical transformations compared to batch methods. nih.gov

| Parameter | Batch Processing | Flow Chemistry Platform | Key Benefits of Integration |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, enhanced safety for exothermic reactions (e.g., nitration). |

| Mixing | Often inefficient and variable | Rapid and highly efficient diffusion-based mixing | Improved reaction rates and product consistency. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, in-situ generation of reactive species | Minimized risk of runaway reactions; safer handling of hazardous reagents. nih.gov |

| Scalability | Complex and often requires re-optimization | Achieved by running the system for longer times ("scaling out") | More straightforward and predictable scale-up from lab to production. researchgate.net |

Predictive Modeling for Structure-Reactivity Relationships and New Applications

Computational chemistry and data-driven modeling are becoming indispensable tools in modern chemical research. By establishing Quantitative Structure-Reactivity Relationships (QSRRs), it is possible to predict the chemical behavior of new molecules and guide experimental work more efficiently. chemrxiv.org

Research in this domain could pursue:

DFT Calculations: Using Density Functional Theory to model the electronic structure of this compound. This can predict its reactivity, spectroscopic properties, and the transition states of its reactions, offering insights into mechanistic pathways.

Machine Learning Models: Developing models trained on datasets of related compounds to predict specific properties, such as the wavelength of maximum absorption for photochemical cleavage or the rate of hydrolysis of the ester. These models can accelerate the discovery of derivatives with fine-tuned properties for specific applications. chemrxiv.org

Virtual Screening: Using computational models to screen virtual libraries of compounds related to this compound to identify candidates with desirable properties for new applications in materials science or as chemical probes, thereby prioritizing synthetic efforts.

Design of Smart Materials Utilizing Photo-responsive or Chemically Labile Features of Related Moieties

The ortho-nitrobenzyl ester moiety is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement that cleaves the ester bond, releasing a carboxylic acid and a nitrosobenzaldehyde derivative. mdpi.comresearchgate.net This photo-triggered cleavage is a powerful tool for creating smart materials that respond to an external light stimulus. As a substituted ortho-nitrobenzyl derivative, this compound is a prime candidate for incorporation into such materials.

Future perspectives in smart materials include:

Photo-responsive Polymers: Incorporating the 2-Bromo-3-nitrobenzyl moiety into polymer networks or hydrogels. researchgate.net Exposure to light could trigger the cleavage of the ester, leading to changes in the material's properties, such as swelling, degradation, or the release of an encapsulated payload. mdpi.comresearchgate.net The presence of the bromo and nitro substituents could be used to tune the wavelength sensitivity and quantum efficiency of this process.

Light-Activated Surfaces: Grafting the compound onto surfaces to create photo-activatable substrates. Light exposure could change the surface chemistry from hydrophobic to hydrophilic, allowing for the dynamic control of wettability and cell adhesion for applications in microfluidics and tissue engineering. mdpi.com

Chemically Labile Linkers: Beyond its photo-responsive nature, the ester bond can be designed to be labile to other chemical stimuli, such as changes in pH or the presence of specific enzymes. This dual-responsive capability could lead to the development of more sophisticated materials for targeted drug delivery or advanced sensor technologies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-nitrobenzyl acetate with high purity?

- Methodological Answer : The synthesis typically involves nitration and bromination of benzyl acetate derivatives. For example, nitration of 2-bromobenzyl acetate under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the 3-nitro isomer. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored by TLC and NMR to confirm regioselectivity and avoid byproducts like 4-nitro isomers .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., deshielding of H-atoms adjacent to nitro and bromo groups).

- IR Spectroscopy : Confirms ester (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 288.97 for C₉H₇BrNO₄).

- X-ray Crystallography : Resolves structural ambiguities; SHELXL software is widely used for refinement .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation. Avoid moisture by using desiccants (e.g., silica gel). Stability tests via HPLC every 3–6 months are recommended, as nitro groups can hydrolyze under prolonged storage .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For SNAr (nucleophilic aromatic substitution), compute activation energies for intermediates stabilized by nitro groups. Solvent effects (e.g., DMSO vs. THF) can be incorporated using the polarizable continuum model (PCM) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXD/SHELXE software determines bond lengths and angles. For example, the C-Br bond length (~1.89 Å) and nitro group geometry (O-N-O angle ~125°) confirm regiochemistry. Twinning or disorder in crystals requires iterative refinement using SHELXL .

Q. What strategies mitigate competing reactions during its use in multi-step syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.